

# 1-Cyclohexylpiperazine CAS number 17766-28-8 characterization

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## Compound of Interest

Compound Name: 1-Cyclohexylpiperazine

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An In-depth Technical Guide to **1-Cyclohexylpiperazine** (CAS: 17766-28-8)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of **1-Cyclohexylpiperazine** (CAS: 17766-28-8), a key organic compound and pharmaceutical intermediate.<sup>[1]</sup> It features a piperazine ring N-substituted with a cyclohexyl group, a structure that serves as a critical pharmacophore in medicinal chemistry.<sup>[1][2]</sup> This guide consolidates essential data on its physicochemical properties, spectroscopic characterization, detailed synthesis protocols, and biological significance, with a focus on its role as a high-affinity ligand for sigma ( $\sigma$ ) receptors.<sup>[2][3]</sup> Derivatives of **1-Cyclohexylpiperazine** have demonstrated potential in both therapeutic and diagnostic applications, particularly within oncology and neuroscience.<sup>[2]</sup>

## Physicochemical and Spectroscopic Properties

The fundamental properties of **1-Cyclohexylpiperazine** are compiled from various chemical databases and suppliers. This compound is typically a white to yellow-brownish low-melting solid or powder.<sup>[2][4][5]</sup>

Table 1: Physicochemical Properties of **1-Cyclohexylpiperazine**

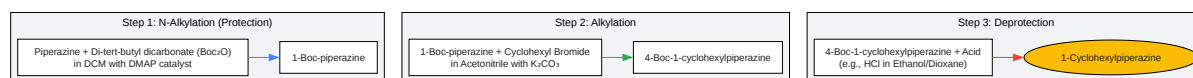
Property	Value	Source(s)
CAS Number	17766-28-8	[2]
IUPAC Name	1-cyclohexylpiperazine	[2][6]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub>	[2][4]
Molecular Weight	168.28 g/mol	[2][6]
Appearance	White to light yellow or yellow-brownish low melting solid/powder.[2][5][7]	[2][5][7]
Melting Point	28-32 °C	[2][8]
Boiling Point	255.7 - 287.25 °C (estimate)	[2][5]
Density	0.969 - 0.9725 g/cm <sup>3</sup> (estimate)	[2][5]
pKa (Predicted)	9.25 ± 0.10	[2]
Solubility	Good solubility in organic solvents; slightly soluble in water.[2][4]	[2][4]

Table 2: Spectroscopic Data for **1-Cyclohexylpiperazine**

Technique	Data	Source(s)
<sup>1</sup> H NMR	(CDCl <sub>3</sub> ) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl)	[3]
Mass Spectrometry	ESI-MS m/z 169.2 [M+H] <sup>+</sup>	[3]
Purity (Typical)	>97.0% - >98.0% (GC/HPLC)	[3][4][9]

## Synthesis and Characterization

**1-Cyclohexylpiperazine** is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as Avatrombopag.[10] Its synthesis is well-documented, with scalable protocols available.[2][11]



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Caption: General synthesis workflow for **1-Cyclohexylpiperazine**.

## Experimental Protocols

### Synthesis of 1-Cyclohexylpiperazine

This protocol is adapted from a method detailed in patent CN112645901A.[2][11][12]

#### Step 1: Synthesis of 4-Boc-**1-cyclohexylpiperazine** (Intermediate)

- Charge a suitable reaction vessel with cyclohexyl bromide (1.1 eq), anhydrous acetonitrile, 1-Boc-piperazine (1.0 eq), and potassium carbonate (1.1 eq).[11][12]
- Stir the mixture and heat to reflux (approximately 82°C) for 2-4 hours.[11][12]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11][12]
- Upon completion, cool the reaction mixture to room temperature.[11][12]
- Filter the mixture to remove inorganic salts.[11][12]
- Concentrate the filtrate to dryness under reduced pressure to obtain the intermediate, 4-Boc-**1-cyclohexylpiperazine**, typically as an oil.[11][12]

#### Step 2: Deprotection to form **1-Cyclohexylpiperazine** Hydrochloride

- At room temperature, dissolve the intermediate from Step 1 in absolute ethanol.[11]
- Slowly add concentrated hydrochloric acid (HCl). This reaction is exothermic and generates gas; exercise caution.[11]
- After the addition of HCl, gradually heat the mixture to reflux and maintain for approximately 4 hours.[11]
- Monitor the reaction by TLC.[11]
- Once complete, evaporate the solvent to dryness under reduced pressure.[11]
- Add isopropanol to the residue for pulping, then cool to room temperature and stir for 2 hours to facilitate precipitation.[11][12]
- Filter the solid and dry to yield **1-cyclohexylpiperazine** hydrochloride.[11][12]

#### Step 3: Neutralization to **1-Cyclohexylpiperazine** (Final Product)

- Dissolve the hydrochloride salt in water.[11][12]
- Adjust the pH to 12-14 using an inorganic base solution (e.g., 20% sodium hydroxide).[11][12]
- Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.[11]
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[7]
- Evaporate the solvent under reduced pressure to obtain the crude product.[11][12]
- Purify the crude product by vacuum distillation to yield pure **1-Cyclohexylpiperazine**. [11][12]

## Spectroscopic Characterization Protocols

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Cyclohexylpiperazine** in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.[\[13\]](#)
- Acquisition: Acquire a one-dimensional <sup>1</sup>H NMR spectrum. A typical experiment involves a 90° pulse width of 8-13 μs, a spectral width covering the expected chemical shift range (~10 ppm for <sup>1</sup>H), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.  
[\[13\]](#)
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum.

### 3.2.2. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **1-Cyclohexylpiperazine** in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
- Analysis: Infuse the sample solution into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]<sup>+</sup>.[\[3\]](#)
- Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion peak.[\[14\]](#)

### 3.2.3. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Technique): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, uniform powder is obtained.  
[\[15\]](#) Press the mixture in a die under high pressure (10-12 tons/in<sup>2</sup>) to form a transparent or translucent pellet.[\[15\]](#)
- Background Spectrum: Place the empty sample holder in the IR spectrometer and run a background scan to account for atmospheric H<sub>2</sub>O and CO<sub>2</sub>.[\[16\]](#)

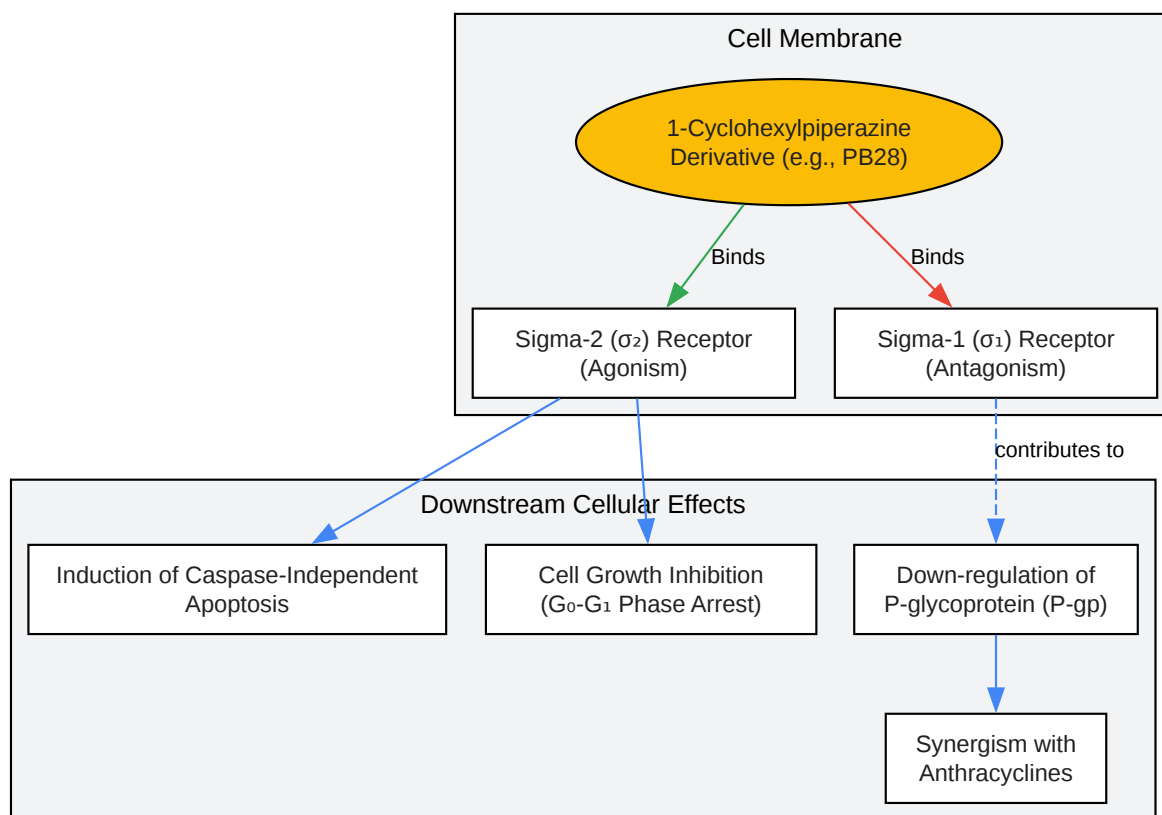
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .[\[17\]](#)

## Biological Activity and Mechanism of Action

**1-Cyclohexylpiperazine** and its derivatives are recognized for their significant interaction with sigma ( $\sigma$ ) receptors.[\[3\]](#) These receptors are implicated in a variety of neurological processes and are targets for developing treatments for conditions like depression and cancer.[\[3\]](#)

### Sigma Receptor Ligand

The compound serves as a potent ligand for both sigma-1 ( $\sigma_1$ ) and sigma-2 ( $\sigma_2$ ) receptors.[\[3\]](#) [\[7\]](#) Its derivatives have been engineered to exhibit high selectivity for the  $\sigma_2$  subtype.[\[3\]](#) For instance, certain derivatives show up to 59-fold selectivity for  $\sigma_2$  receptors over  $\sigma_1$  receptors in MCF7 cancer cells.[\[3\]](#) This interaction modulates downstream signaling pathways involved in cell proliferation and survival.[\[3\]](#)



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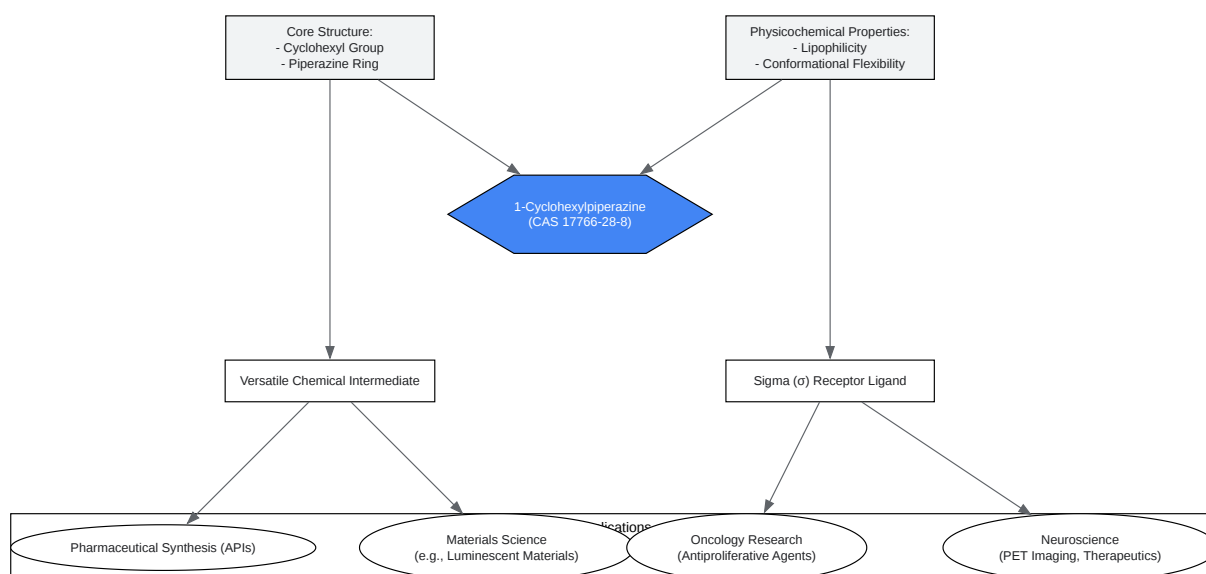
Caption: Postulated signaling pathway for  $\sigma_2$  receptor agonists like derivative PB28.[18]

## Pharmacological and Therapeutic Implications

- **Anticancer Activity:** Derivatives such as PB28, which act as mixed  $\sigma_1$  antagonists and  $\sigma_2$  agonists, inhibit the growth of breast cancer cells and can synergize with conventional chemotherapies like anthracyclines.[3][18] This synergy may be partly due to the down-regulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[18][19]
- **Neuropharmacology:** The ability to modulate sigma receptors suggests potential applications in developing treatments for various neuropsychiatric disorders.[3] Some derivatives, like

MT-45, have shown potent analgesic activity comparable to morphine, though their modes of action differ.[20]

- Antiviral Potential: The derivative PB28 has also demonstrated anti-SARS-CoV-2 activity by modulating the sigma receptors involved in viral replication.[3]



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Caption: Logical relationships of **1-Cyclohexylpiperazine**'s structure and function.



## Biological Assay Protocol: In Vitro Cytotoxicity

This is a generalized protocol for determining cytotoxicity, based on methods used for testing  $\sigma_2$  receptor ligands.<sup>[2]</sup>

- **Cell Seeding:** Plate cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **1-Cyclohexylpiperazine** or its derivatives in the appropriate cell culture medium.
- **Remove the old medium from the cells and add the medium containing the test compounds.** Include vehicle-only wells as a negative control.
- **Incubation:** Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Viability Assay:** Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> (half-maximal inhibitory concentration) value by plotting a dose-response curve.

## Safety and Handling

**1-Cyclohexylpiperazine** is classified as a hazardous substance.<sup>[6]</sup> It is known to cause skin and serious eye irritation and may cause respiratory irritation.<sup>[6][21][22]</sup>

- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent exposure.<sup>[21][23]</sup> Use a dust mask or respirator if handling the powder form.<sup>[9]</sup>
- **Handling:** Use only under a chemical fume hood in a well-ventilated area.<sup>[23]</sup> Avoid breathing dust and prevent contact with eyes, skin, or clothing.<sup>[23]</sup>
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.<sup>[23]</sup> Store in a corrosives area away from strong oxidizing agents.<sup>[22][23]</sup>

- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[21][23] For skin contact, wash off immediately with soap and plenty of water.[23] If inhaled, move the person to fresh air.[21][23] Seek immediate medical attention if symptoms persist or if swallowed.[23]

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